

Application Note: High-Resolution NMR Characterization of 3-Methyldodecanal

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Compound of Interest

Compound Name: 3-Methyldodecanal

CAS No.: 10522-20-0

Cat. No.: B082856

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Executive Summary & Strategic Importance

3-Methyldodecanal (

) represents a class of branched aliphatic aldehydes critical in fragrance chemistry (providing waxy, citrus, and floral notes) and semiochemical research. While structurally simple, its characterization presents specific challenges:

- **Oxidative Instability:** The aldehyde moiety is prone to oxidation into 3-methyldodecanoic acid.
- **Chiral Complexity:** The C3 position is a stereocenter, rendering the C2 methylene protons diastereotopic ().
- **Spectral Overlap:** The long aliphatic chain () creates a "methylene envelope" that obscures specific assignments without optimized protocols.

This guide provides a robust workflow for the unambiguous assignment of **3-Methyldodecanal**, utilizing solvent-induced shifts and 2D NMR correlations to resolve stereochemical details.

Experimental Protocol: The "Inert Atmosphere" Workflow

Standard chloroform (

) is often acidic and promotes auto-oxidation or aldol condensation. For accurate quantitation and structural integrity, the following Acid-Free / Inert Atmosphere Protocol is required.

Solvent Selection Strategy

- Primary Recommendation: Benzene-

(

).[1]

- Reasoning: Benzene provides an Aromatic Solvent Induced Shift (ASIS). It preferentially shields protons based on local geometry, often resolving the critical overlap between the C3-methyl doublet and the terminal methyl triplet. It is also non-acidic.

- Alternative: Neutralized

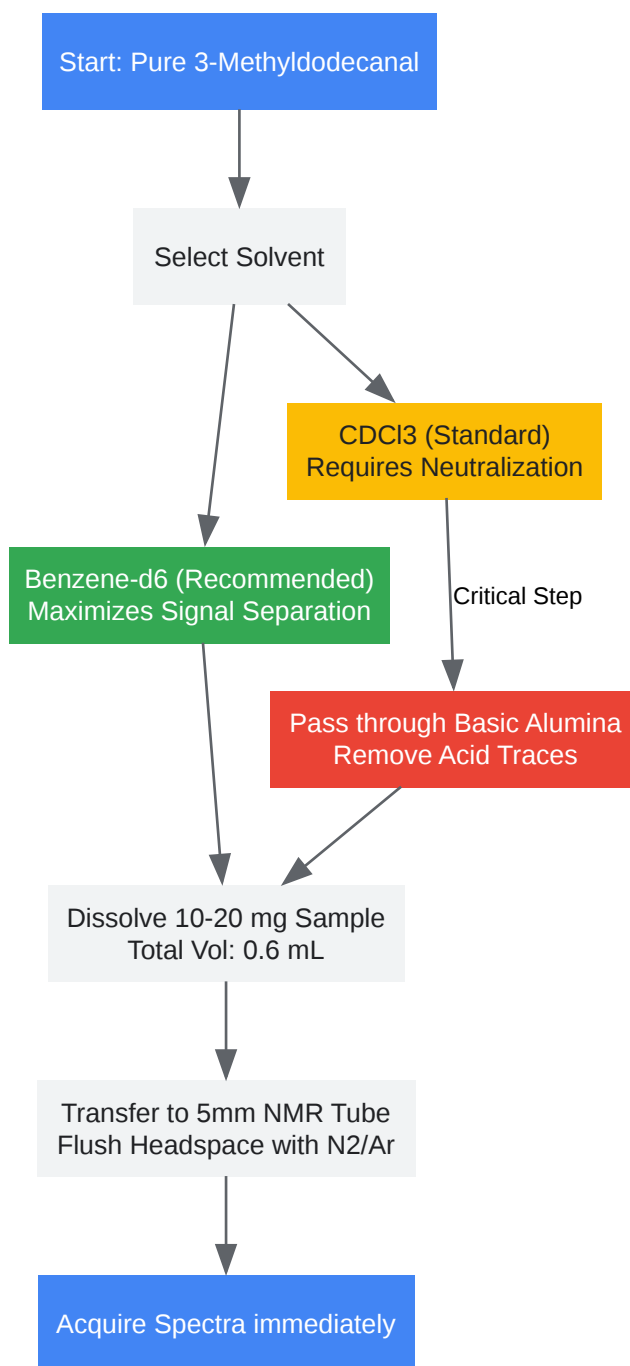
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- Protocol: Pass

through a small plug of basic alumina or store over anhydrous

prior to use to remove DCI traces.

Sample Preparation Workflow



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Figure 1: Decision tree for NMR sample preparation emphasizing oxidative stability and signal resolution.

Structural Assignment & Data Analysis[2][3][4] The Stereochemical Challenge (C2 Diastereotopicity)

The chiral center at C3 breaks the symmetry of the adjacent C2 methylene group. Consequently, the two protons on C2 are diastereotopic.

- They are magnetically non-equivalent.
- They often appear as two distinct multiplets (doublet of doublets of doublets) rather than a simple doublet or triplet.
- Diagnostic Value: The complexity of the C2 signal is a purity indicator; if it simplifies to a clean doublet, the C3 branching might be absent (linear dodecanal impurity).

NMR Assignment Table (600 MHz,)

Note: Shifts in

are typically upfield relative to

.

Position	Group	Shift (, ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
1		9.65 - 9.75	or		Diagnostic aldehyde signal. Coupling to C2 protons confirms connectivity. [2]
2a		2.05 - 2.15		,	Diastereotopic proton A. Deshielded by carbonyl.
2b		1.90 - 2.00		,	Diastereotopic proton B. Distinct from 2a due to C3 chirality.
3		1.85		-	Methine proton at the chiral center.
3-Me		0.85			Methyl branch. Distinct doublet. Often overlaps with terminal methyl in but resolves in

4-11	1.20 - 1.40	(broad)	-	"Methylene Envelope." Intense, overlapping signals.[3]
12	0.90			Terminal methyl. Classic triplet.

NMR Assignment Table

Broadband Decoupled

Position	Type	Shift (, ppm)	Notes
C1		202.5	Carbonyl carbon. Most downfield signal.
C2		52.1	Alpha-carbon. Shifted by carbonyl.
C3		28.5	Beta-carbon (Branch point). DEPT-135 positive (up).
3-Me		19.8	Branch methyl. DEPT-135 positive (up).
C12		14.1	Terminal methyl.
C4-C11		22 - 34	Bulk chain carbons.

Advanced Validation: 2D NMR Correlations

To confirm the position of the methyl group at C3 (vs C2 or C4) and resolve the diastereotopic protons, 2D experiments are mandatory.

COSY (Correlation Spectroscopy)

- H1 (Aldehyde)

H2a/H2b: This cross-peak proves the aldehyde is attached to the methylene group.

- H2a/H2b

H3: Establishes the C2-C3 connectivity.

- H3

3-Me: The methine proton (H3) will show a strong correlation to the methyl doublet, confirming the branching point.

HSQC (Heteronuclear Single Quantum Coherence)

- Use multiplicity-edited HSQC.

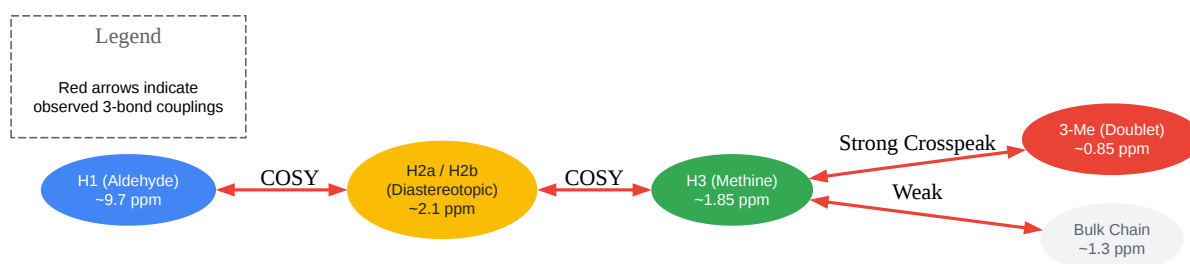
- C2 (52 ppm) will phase as a methylene (

, negative/blue). It will correlate to two proton frequencies (H2a and H2b), proving diastereotopicity.

- C3 (28 ppm) will phase as a methine (

, positive/red).

Connectivity Diagram



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Figure 2: COSY correlation map demonstrating the connectivity pathway from the aldehyde proton to the methyl branch.

References

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